Tetrahydroharman-3-carboxylic acid
Tetrahydroharman-3-carboxylic acid
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
(1XI, 3XI)-1, 2, 3, 4-Tetrahydro-1-methyl-beta-carboline-3-carboxylic acid, also known as mtca, belongs to the class of organic compounds known as harmala alkaloids. Harmala alkaloids are compounds with a structure based on harmaline, harmine, harmalol, harman or a derivative of those parents. These parents are beta-carbolines, consisting of a pyrimidine fused to the pyrrole moiety of an indole to form a pyrido[3, 4-b]indole (1XI, 3XI)-1, 2, 3, 4-Tetrahydro-1-methyl-beta-carboline-3-carboxylic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (1xi, 3xi)-1, 2, 3, 4-tetrahydro-1-methyl-beta-carboline-3-carboxylic acid is primarily located in the cytoplasm. Outside of the human body, (1xi, 3xi)-1, 2, 3, 4-tetrahydro-1-methyl-beta-carboline-3-carboxylic acid can be found in alcoholic beverages, fruits, herbs and spices, and mushrooms. This makes (1xi, 3xi)-1, 2, 3, 4-tetrahydro-1-methyl-beta-carboline-3-carboxylic acid a potential biomarker for the consumption of these food products.
(1XI, 3XI)-1, 2, 3, 4-Tetrahydro-1-methyl-beta-carboline-3-carboxylic acid, also known as mtca, belongs to the class of organic compounds known as harmala alkaloids. Harmala alkaloids are compounds with a structure based on harmaline, harmine, harmalol, harman or a derivative of those parents. These parents are beta-carbolines, consisting of a pyrimidine fused to the pyrrole moiety of an indole to form a pyrido[3, 4-b]indole (1XI, 3XI)-1, 2, 3, 4-Tetrahydro-1-methyl-beta-carboline-3-carboxylic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (1xi, 3xi)-1, 2, 3, 4-tetrahydro-1-methyl-beta-carboline-3-carboxylic acid is primarily located in the cytoplasm. Outside of the human body, (1xi, 3xi)-1, 2, 3, 4-tetrahydro-1-methyl-beta-carboline-3-carboxylic acid can be found in alcoholic beverages, fruits, herbs and spices, and mushrooms. This makes (1xi, 3xi)-1, 2, 3, 4-tetrahydro-1-methyl-beta-carboline-3-carboxylic acid a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
5470-37-1
VCID:
VC21343660
InChI:
InChI=1S/C13H14N2O2/c1-7-12-9(6-11(14-7)13(16)17)8-4-2-3-5-10(8)15-12/h2-5,7,11,14-15H,6H2,1H3,(H,16,17)
SMILES:
CC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2
Molecular Formula:
C13H14N2O2
Molecular Weight:
230.26 g/mol
Tetrahydroharman-3-carboxylic acid
CAS No.: 5470-37-1
Cat. No.: VC21343660
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards (1XI, 3XI)-1, 2, 3, 4-Tetrahydro-1-methyl-beta-carboline-3-carboxylic acid, also known as mtca, belongs to the class of organic compounds known as harmala alkaloids. Harmala alkaloids are compounds with a structure based on harmaline, harmine, harmalol, harman or a derivative of those parents. These parents are beta-carbolines, consisting of a pyrimidine fused to the pyrrole moiety of an indole to form a pyrido[3, 4-b]indole (1XI, 3XI)-1, 2, 3, 4-Tetrahydro-1-methyl-beta-carboline-3-carboxylic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (1xi, 3xi)-1, 2, 3, 4-tetrahydro-1-methyl-beta-carboline-3-carboxylic acid is primarily located in the cytoplasm. Outside of the human body, (1xi, 3xi)-1, 2, 3, 4-tetrahydro-1-methyl-beta-carboline-3-carboxylic acid can be found in alcoholic beverages, fruits, herbs and spices, and mushrooms. This makes (1xi, 3xi)-1, 2, 3, 4-tetrahydro-1-methyl-beta-carboline-3-carboxylic acid a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 5470-37-1 |
| Molecular Formula | C13H14N2O2 |
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H14N2O2/c1-7-12-9(6-11(14-7)13(16)17)8-4-2-3-5-10(8)15-12/h2-5,7,11,14-15H,6H2,1H3,(H,16,17) |
| Standard InChI Key | ZUPHXNBLQCSEIA-UHFFFAOYSA-N |
| SMILES | CC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2 |
| Canonical SMILES | CC1C2=C(CC([NH2+]1)C(=O)[O-])C3=CC=CC=C3N2 |
| Melting Point | 290°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator